molecular formula C14H20N2O3S B2910478 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide CAS No. 1428372-49-9

1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide

Cat. No.: B2910478
CAS No.: 1428372-49-9
M. Wt: 296.39
InChI Key: DERVZKBUDFBCIW-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide can be achieved through several synthetic routes. . This reaction is typically carried out under UV light irradiation, leading to the formation of the azetidine ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a photosensitizer to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aza Paternò–Büchi reaction using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and light intensity, ensuring consistent product quality and yield. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide
  • 1-(methylsulfonyl)-N-(2-phenylethyl)azetidine-3-carboxamide
  • 1-(methylsulfonyl)-N-(4-phenylbutyl)azetidine-3-carboxamide

Uniqueness

This compound stands out due to its specific substitution pattern on the azetidine ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-methylsulfonyl-N-(3-phenylpropyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-20(18,19)16-10-13(11-16)14(17)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERVZKBUDFBCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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